molecular formula C3H4ClN3 B1345711 3-Chloro-4-methyl-4H-1,2,4-triazole CAS No. 56616-87-6

3-Chloro-4-methyl-4H-1,2,4-triazole

Cat. No.: B1345711
CAS No.: 56616-87-6
M. Wt: 117.54 g/mol
InChI Key: HSTMKBRGFJVXKK-UHFFFAOYSA-N
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Description

3-Chloro-4-methyl-4H-1,2,4-triazole: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the third position and a methyl group at the fourth position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-4H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl) acetamide derivatives with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form fused ring systems through cyclization with other compounds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry: 3-Chloro-4-methyl-4H-1,2,4-triazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new materials with unique properties.

Biology and Medicine: In medicinal chemistry, triazole derivatives, including this compound, are explored for their potential as antimicrobial, antifungal, and anticancer agents. Their ability to interact with various biological targets makes them valuable in drug discovery .

Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for various industrial applications, including the development of corrosion inhibitors and polymer additives .

Mechanism of Action

The mechanism of action of 3-Chloro-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The exact pathways depend on the specific application and the target molecule. For example, as an antimicrobial agent, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

3-chloro-4-methyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3/c1-7-2-5-6-3(7)4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTMKBRGFJVXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205185
Record name 4H-1,2,4-Triazole, 3-chloro-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56616-87-6
Record name 4H-1,2,4-Triazole, 3-chloro-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056616876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 3-chloro-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-methyl-4H-1,2,4-triazole
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